1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with a non-5-en-4-yl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation of 4-(Non-5-en-4-yl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with fuming sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
- 1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one
- 1-(4-phenylphenyl)ethan-1-one
Uniqueness: 1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
917569-02-9 |
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Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-(4-non-5-en-4-ylphenyl)ethanone |
InChI |
InChI=1S/C17H24O/c1-4-6-7-9-16(8-5-2)17-12-10-15(11-13-17)14(3)18/h7,9-13,16H,4-6,8H2,1-3H3 |
InChI Key |
LAXUBCNXTREOME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CCC)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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